molecular formula C9H9N3S B15312969 Methyl-4-pyridin-4-yl-thiazol-2-ylamine CAS No. 56541-23-2

Methyl-4-pyridin-4-yl-thiazol-2-ylamine

Cat. No.: B15312969
CAS No.: 56541-23-2
M. Wt: 191.26 g/mol
InChI Key: LNSHQUCKCGOJHL-UHFFFAOYSA-N
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Description

Methyl-4-pyridin-4-yl-thiazol-2-ylamine is a heterocyclic compound that features both a thiazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-4-pyridin-4-yl-thiazol-2-ylamine typically involves the reaction of 4-bromo-2-methylthiazole with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl-4-pyridin-4-yl-thiazol-2-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl-4-pyridin-4-yl-thiazol-2-ylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl-4-pyridin-4-yl-thiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Uniqueness: Methyl-4-pyridin-4-yl-thiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

56541-23-2

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

N-methyl-4-pyridin-4-yl-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S/c1-10-9-12-8(6-13-9)7-2-4-11-5-3-7/h2-6H,1H3,(H,10,12)

InChI Key

LNSHQUCKCGOJHL-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CS1)C2=CC=NC=C2

Origin of Product

United States

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